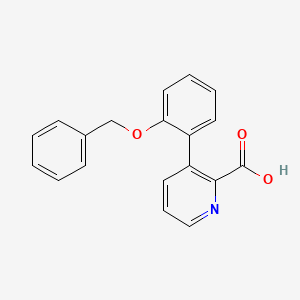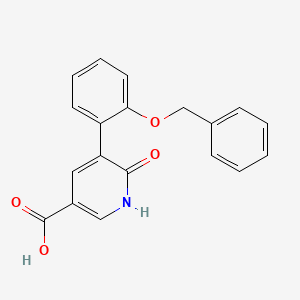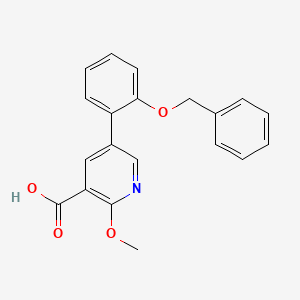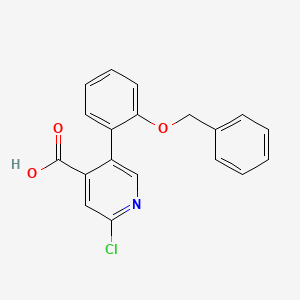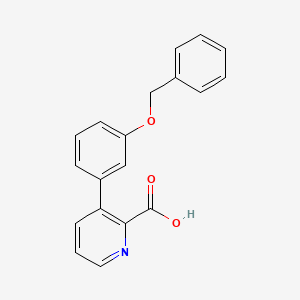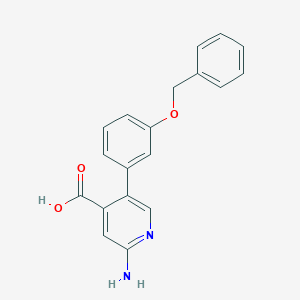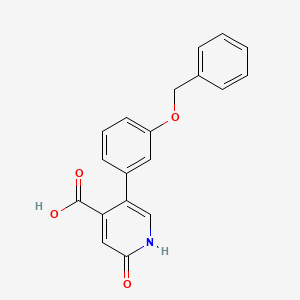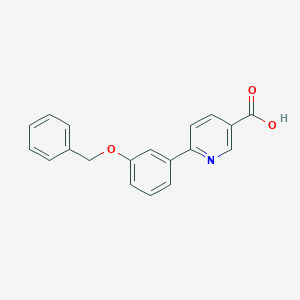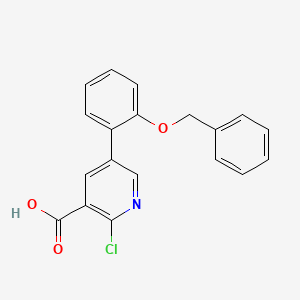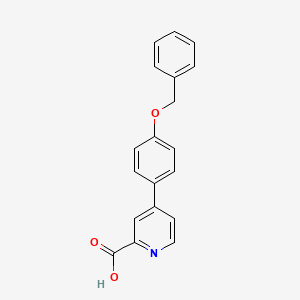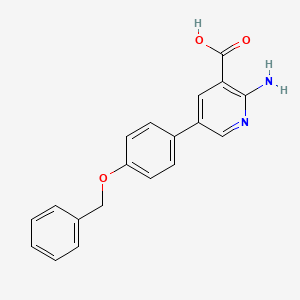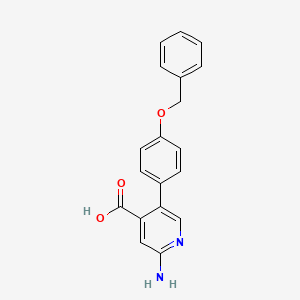
5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Benzyloxyphenyl)-2-chloroisonicotinic acid (5-BPCA) is an important organic compound that has been used as a pharmaceutical intermediate and in research laboratories for decades. This compound is also known as 5-chloro-2-(3-phenyloxybenzyl)isonicotinic acid (Cl-PBINA) and has the molecular formula C14H12ClNO2. It is an important intermediate in the synthesis of a variety of chemical compounds, including pharmaceuticals and other organic compounds. 5-BPCA has a wide range of applications in scientific research and has been used in various laboratory experiments.
科学的研究の応用
5-BPCA has a wide range of applications in scientific research. It has been used in studies of the pharmacology of drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the metabolism of drugs, in studies of the structure-activity relationships of drugs, and in studies of the mechanisms of drug action. 5-BPCA has also been used in the synthesis of various pharmaceuticals, such as antiepileptic drugs, anti-inflammatory drugs, and anti-cancer drugs.
作用機序
The mechanism of action of 5-BPCA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 5-BPCA increases the levels of monoamine neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BPCA are not fully understood. However, it is believed to have a variety of effects on the brain, including the modulation of neurotransmitter levels, the regulation of neuronal excitability, and the regulation of synaptic plasticity. It has also been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
The advantages of using 5-BPCA in laboratory experiments include its low cost, its availability from a variety of sources, and its relatively low toxicity. The main limitation of using 5-BPCA in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other molecules.
将来の方向性
Future research into 5-BPCA should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should be conducted into the synthesis of 5-BPCA and the development of more efficient and cost-effective methods for its synthesis. Finally, further research should be conducted into the use of 5-BPCA in the synthesis of other organic compounds, such as pharmaceuticals and other organic compounds.
合成法
5-BPCA can be synthesized in a number of ways. The most common method involves the reaction of 3-bromo-2-chloro-5-methoxybenzyl alcohol with 2-chloroisonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-BPCA and 1-chloro-3-methoxy-2-phenylbenzene. The mixture can be separated by column chromatography, and the desired 5-BPCA can be isolated.
特性
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-18-10-16(19(22)23)17(11-21-18)14-7-4-8-15(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYTROFLFMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688432 |
Source


|
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258610-25-1 |
Source


|
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

